![molecular formula C27H48O4SSi B14181313 1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one CAS No. 923294-16-0](/img/structure/B14181313.png)
1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one is a complex organic compound that combines phenyl, triethoxysilyl, and sulfanyl groups. This compound is notable for its unique structure, which allows it to participate in various chemical reactions and applications, particularly in the fields of material science and surface chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one typically involves multiple steps. One common method includes the reaction of a phenyl-substituted dodecanone with a triethoxysilylpropyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. Purification steps such as distillation or chromatography are often necessary to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Silane derivatives with various functional groups.
Scientific Research Applications
1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which 1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one exerts its effects is primarily through its ability to form covalent bonds with other molecules. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and the creation of self-assembled monolayers. The phenyl and sulfanyl groups contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but contains a urea group instead of a phenyl group.
3-(Triethoxysilyl)propylamine: Contains an amine group instead of a sulfanyl group.
1-[3-(Trimethoxysilyl)propyl]-1H-imidazole: Contains an imidazole ring instead of a phenyl group.
Uniqueness
1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one is unique due to its combination of phenyl, triethoxysilyl, and sulfanyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and chemical resistance.
Properties
CAS No. |
923294-16-0 |
|---|---|
Molecular Formula |
C27H48O4SSi |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
1-phenyl-2-(3-triethoxysilylpropylsulfanyl)dodecan-1-one |
InChI |
InChI=1S/C27H48O4SSi/c1-5-9-10-11-12-13-14-18-22-26(27(28)25-20-16-15-17-21-25)32-23-19-24-33(29-6-2,30-7-3)31-8-4/h15-17,20-21,26H,5-14,18-19,22-24H2,1-4H3 |
InChI Key |
TZXPQLFSFKTUGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C1=CC=CC=C1)SCCC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


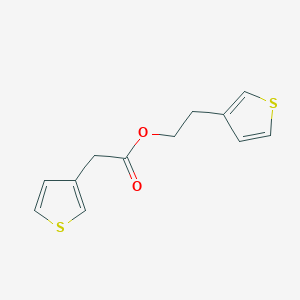
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
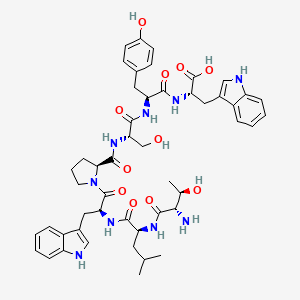
![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)
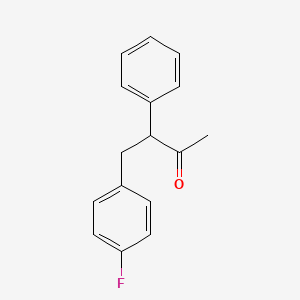

![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
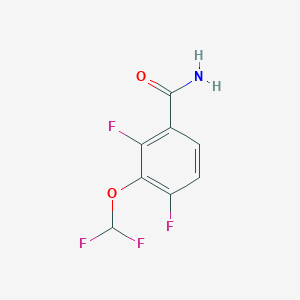

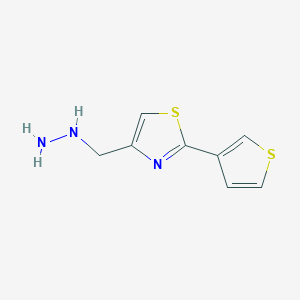
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
